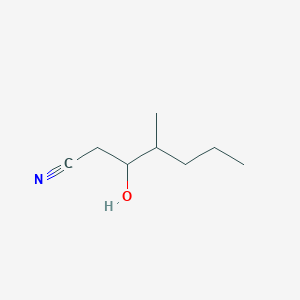
3-Hydroxy-4-methylheptanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-methylheptanenitrile: is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a nitrile derivative, characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) on a heptane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylheptanenitrile can be achieved through several methods:
From Halogenoalkanes: One common method involves the nucleophilic substitution of halogenoalkanes with cyanide ions.
From Aldehydes and Ketones: Another method involves the addition of hydrogen cyanide to aldehydes or ketones to form hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of precursor compounds.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
3-Hydroxy-4-methylheptanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methylheptan-4-one or 3-Methylheptanoic acid.
Reduction: 3-Hydroxy-4-methylheptanamine.
Substitution: 3-Chloro-4-methylheptanenitrile or 3-Bromo-4-methylheptanenitrile.
科学的研究の応用
3-Hydroxy-4-methylheptanenitrile has several applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Hydroxy-4-methylheptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity . The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
類似化合物との比較
3-Hydroxy-4-methylheptanenitrile can be compared with similar compounds such as:
3-Hydroxy-4-methylpentanenitrile: Similar structure but with a shorter carbon chain.
3-Hydroxy-4-methylhexanenitrile: Similar structure but with a different carbon chain length.
3-Hydroxy-4-methylheptanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
3-hydroxy-4-methylheptanenitrile |
InChI |
InChI=1S/C8H15NO/c1-3-4-7(2)8(10)5-6-9/h7-8,10H,3-5H2,1-2H3 |
InChIキー |
TUWBONVZJFDQSP-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)
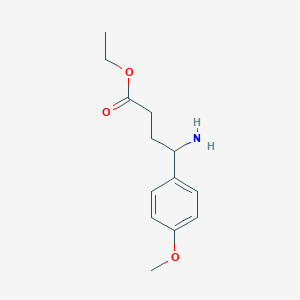

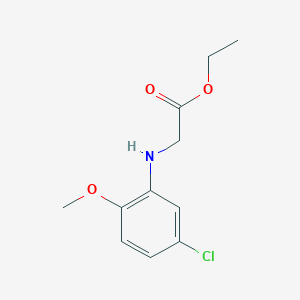
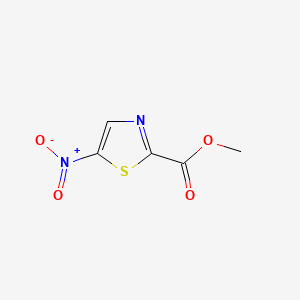


![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)
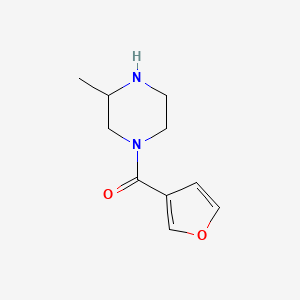
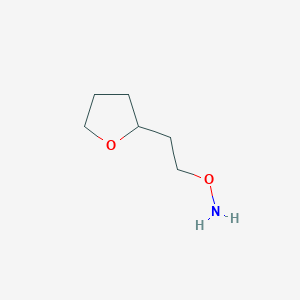
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)

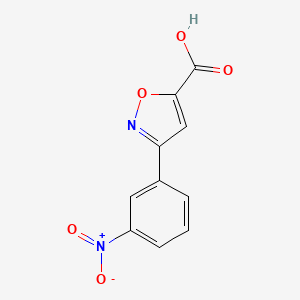
![2-Azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517189.png)
